

Comparative Analysis of N-Methyl Palbociclib and Palbociclib: CDK4/6 Inhibitory Potency

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Compound of Interest

Compound Name: **N-Methyl Palbociclib**

Cat. No.: **B3145309**

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A detailed examination of the structure-activity relationship and inhibitory efficacy of Palbociclib and its N-methylated derivative against Cyclin-Dependent Kinases 4 and 6.

This guide provides a comprehensive comparison of the CDK4/6 inhibitory potency of the established anticancer drug Palbociclib and its derivative, **N-Methyl Palbociclib**. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for the cited assays, and visual representations of the relevant signaling pathway and experimental workflow. This analysis is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Data Presentation: CDK4/6 Inhibitory Potency

The inhibitory potency of a compound is a critical measure of its efficacy. In the context of enzyme inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for both Palbociclib and **N-Methyl Palbociclib** against CDK4 and CDK6.

| Compound | Target Kinase | IC50 (nM) |
|---------------------------------------|---------------|-------------------------------------|
| Palbociclib | CDK4 | 18 |
| CDK6 | 21 | |
| N-Methyl Palbociclib (Compound 6a) | CDK4 | Slightly weaker than Palbociclib |
| CDK6 | | Slightly weaker than Palbociclib |

Data sourced from Wang et al., 2016.

The data indicates that while **N-Methyl Palbociclib** retains nanomolar inhibitory activity against both CDK4 and CDK6, it is slightly less potent than the parent compound, Palbociclib.

Experimental Protocols

The determination of the CDK4/6 inhibitory potency of these compounds involves specific and sensitive biochemical assays. The following is a detailed methodology based on the protocols typically employed in such studies.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK4 and CDK6.

1. Reagents and Materials:

- Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
- Retinoblastoma (Rb) protein (substrate).
- Adenosine triphosphate (ATP), [γ -³²P]ATP.
- Test compounds (Palbociclib and **N-Methyl Palbociclib**) dissolved in dimethyl sulfoxide (DMSO).

- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
- 96-well filter plates.
- Phosphoric acid.
- Scintillation counter.

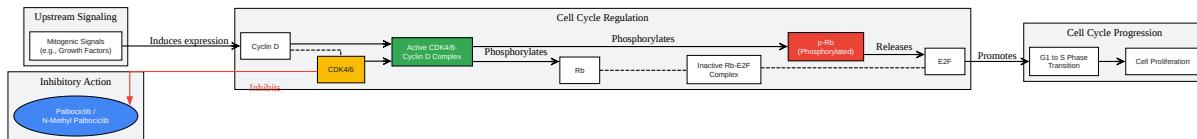
2. Procedure:

- The test compounds are serially diluted in DMSO to achieve a range of concentrations.
- The kinase reaction is initiated by adding the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, the Rb substrate, and the test compound to the kinase reaction buffer in a 96-well plate.
- The reaction is started by the addition of ATP mixed with [γ -³²P]ATP.
- The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- The reaction is terminated by the addition of phosphoric acid.
- The phosphorylated Rb protein is captured on a filter plate.
- The filter plate is washed to remove unincorporated [γ -³²P]ATP.
- The amount of incorporated radioactivity, corresponding to the kinase activity, is measured using a scintillation counter.
- The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of CDK4/6 Inhibition

The following diagram illustrates the canonical CDK4/6-Rb signaling pathway and the mechanism of action of Palbociclib and its derivatives.

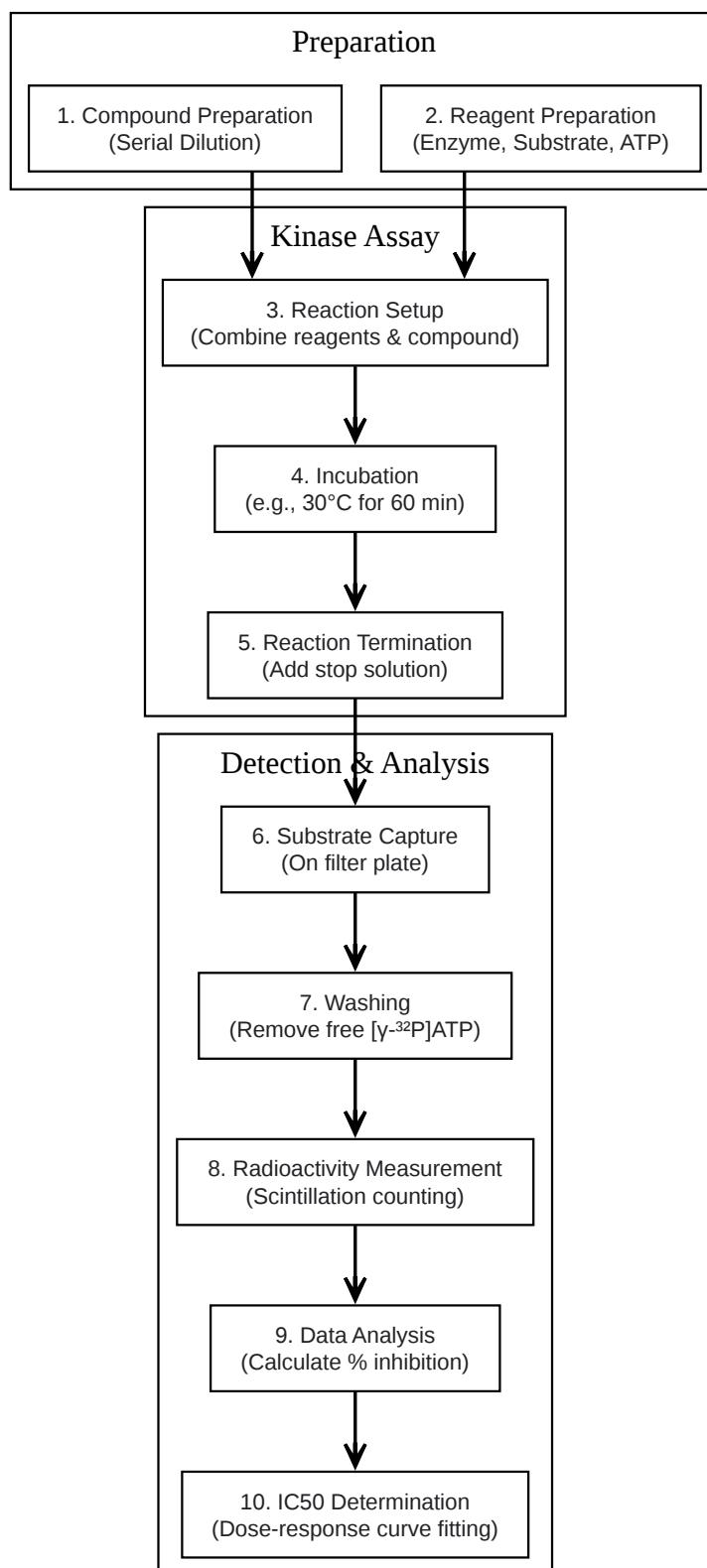


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Caption: CDK4/6 signaling pathway and the inhibitory action of Palbociclib.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 values of CDK4/6 inhibitors.

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Caption: Workflow for determining CDK4/6 inhibitory potency (IC50).

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